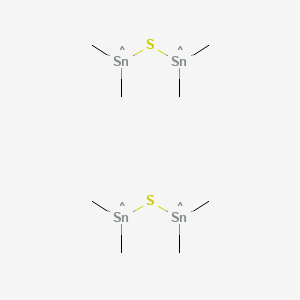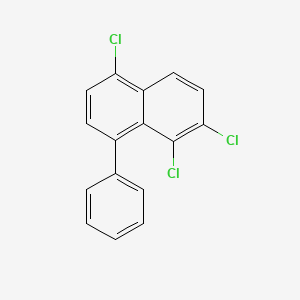
1,2,5-Trichloro-8-phenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trichloro-8-phenylnaphthalene is a chemical compound belonging to the class of polyaromatic hydrocarbons It is characterized by the presence of three chlorine atoms and a phenyl group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trichloro-8-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1,2,5-Trichloro-8-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce quinones.
科学的研究の応用
1,2,5-Trichloro-8-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polyaromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,2,5-Trichloro-8-phenylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
1,2,5-Trichloronaphthalene: Similar in structure but lacks the phenyl group.
8-Phenylnaphthalene: Similar in structure but lacks the chlorine atoms.
1,2,5-Trichloroanthracene: Another polyaromatic hydrocarbon with similar chlorine substitution but different ring structure.
Uniqueness
1,2,5-Trichloro-8-phenylnaphthalene is unique due to the combination of chlorine atoms and a phenyl group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64184-46-9 |
|---|---|
分子式 |
C16H9Cl3 |
分子量 |
307.6 g/mol |
IUPAC名 |
1,2,5-trichloro-8-phenylnaphthalene |
InChI |
InChI=1S/C16H9Cl3/c17-13-8-6-11(10-4-2-1-3-5-10)15-12(13)7-9-14(18)16(15)19/h1-9H |
InChIキー |
PUZDOGCQWPRCSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C=CC(=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




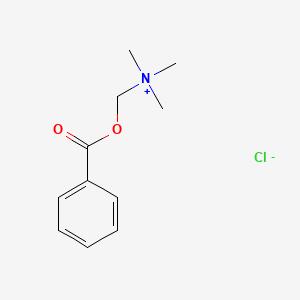
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)


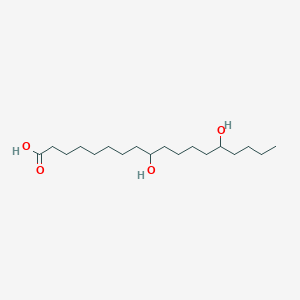
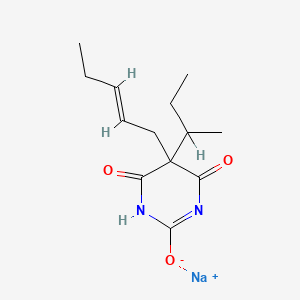

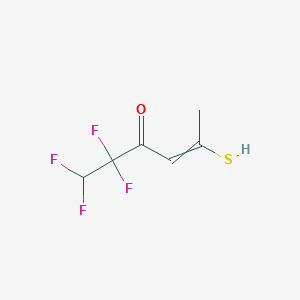
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
